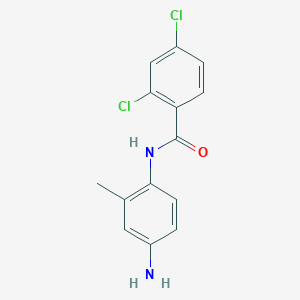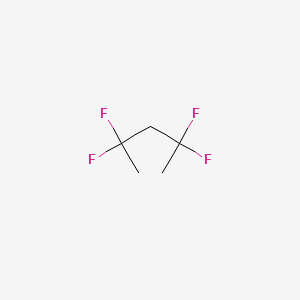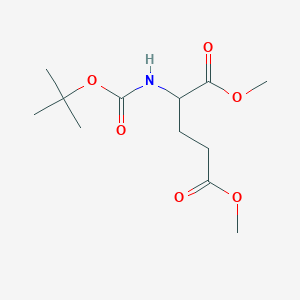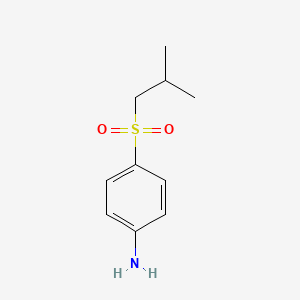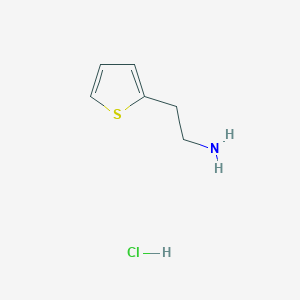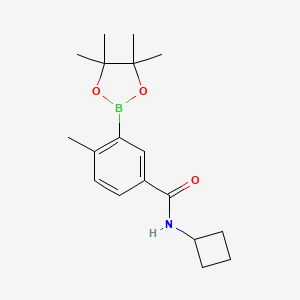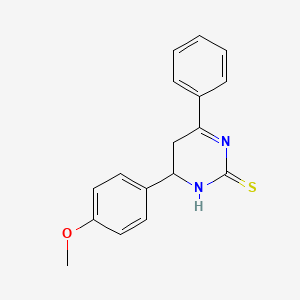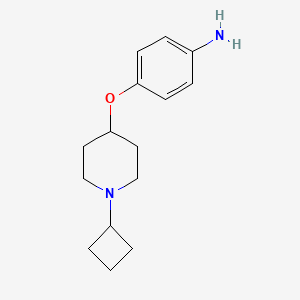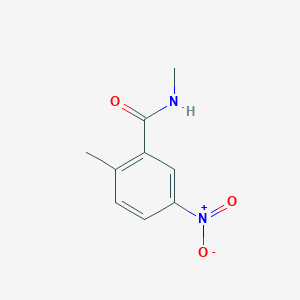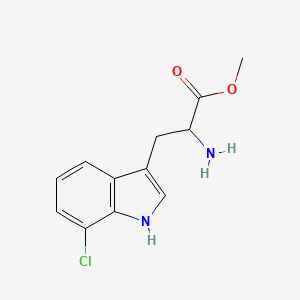
methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate
説明
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate, also known as chloroindanylpropionate, is a synthetic indole derivative that has been used in a variety of scientific experiments due to its unique properties. It is a derivative of indole, an aromatic heterocyclic organic compound that is found in many natural products, and is composed of two nitrogen-containing rings. The chemical structure of chloroindanylpropionate consists of a 7-chloro-1H-indol-3-yl group attached to a propanoate group, with a methyl group attached to the nitrogen of the indole ring. Chloroindanylpropionate has been used in a variety of scientific applications, including the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as an active ingredient in drug development.
科学的研究の応用
1. Synthesis and Chemical Reactions
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate and similar compounds have been used in chemical synthesis. For example, the reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines to produce rearranged amides involves a pseudo-Favorskii mechanism. These amides can be further processed to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids (Sanchez & Parcell, 1990).
2. Crystallographic Studies
- The compound's crystal structure has been a subject of study. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals important insights into its geometry and interactions, which are significant for understanding its role in methylation, detoxication, and antioxidation (Li, Liang, & Tai, 2009).
3. Corrosion Inhibition
- Derivatives of methyl 2-amino-3-(1H-indol-3-yl)propanoate have been evaluated as inhibitors of corrosion in metals. For instance, studies on bipyrazolic derivatives, including methyl 2-amino-3-(1H-indol-3-yl)propanoate, demonstrate their effectiveness in protecting C38 steel in acidic environments (Missoum et al., 2013).
4. Pharmaceutical and Antimicrobial Applications
- Compounds synthesized from Tryptophan and similar molecules, like Schiff bases containing the indole group, have demonstrated remarkable antimicrobial activity. This highlights their potential utility in the pharmaceutical industry (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
5. Polymorphism and Hydrogen Bonding Studies
- Studies on amino alcohols reacted with quinaldinate, related to methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate, have provided insights into hydrogen bonding and polymorphism, key factors in drug design and material science (Podjed & Modec, 2022).
作用機序
Target of Action
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological context . They can interact with their targets in different ways, leading to various biological effects . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by its interaction with its targets. Indole derivatives can induce a wide range of effects due to their diverse biological activities . .
特性
IUPAC Name |
methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCFRDQHOTFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)
